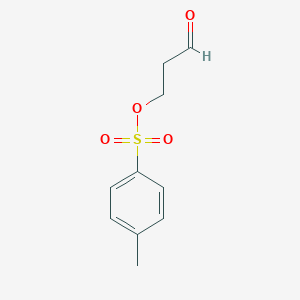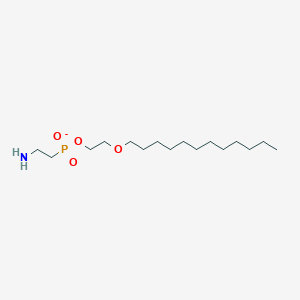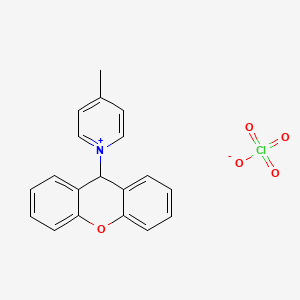
3-Oxopropyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxopropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of benzene derivatives It features a sulfonate group attached to a benzene ring, which is substituted with a 3-oxopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The sulfonation reaction can be carried out using sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) as the sulfonating agents . The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In an industrial setting, the production of 3-Oxopropyl 4-methylbenzene-1-sulfonate may involve large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxopropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonate group can participate in EAS reactions, where electrophiles such as halogens or nitro groups can be introduced to the benzene ring.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position, where nucleophiles replace the sulfonate group.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide (SO₃) or fuming sulfuric acid (oleum) under controlled temperature conditions.
Nucleophilic Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent and base.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted benzene derivatives where the sulfonate group is replaced by the nucleophile.
Scientific Research Applications
3-Oxopropyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxopropyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: A simpler sulfonate derivative of toluene.
3-Oxopropylbenzene: Lacks the sulfonate group but contains the 3-oxopropyl substituent.
Benzene-1-sulfonic acid: A sulfonate derivative of benzene without the methyl and 3-oxopropyl groups.
Uniqueness
3-Oxopropyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the 3-oxopropyl and sulfonate groups on the benzene ring.
Properties
CAS No. |
113116-36-2 |
|---|---|
Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3-oxopropyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
MDBKYHDVMIYSLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate](/img/structure/B14309211.png)




![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)


![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
